5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate
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Overview
Description
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate typically involves multi-step reactions. One common method includes the condensation of isatin and o-phenylenediamine, followed by oxidation and cyclization reactions. The reaction conditions often involve the use of catalysts such as copper or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes
Mechanism of Action
The mechanism of action of 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial cell wall synthesis, making it effective against certain bacteria .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Quinazoline: Another heterocyclic compound with diverse applications in medicinal chemistry.
Cinnoline: Shares structural similarities and is used in various chemical and pharmaceutical applications.
Uniqueness
5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate stands out due to its unique structure, which combines multiple fused rings, enhancing its stability and reactivity. This makes it a valuable compound for developing new drugs and materials with enhanced properties.
Properties
CAS No. |
21043-01-6 |
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Molecular Formula |
C14H8N4O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
6-oxidoquinoxalino[2,3-b]quinoxalin-12-ium 12-oxide |
InChI |
InChI=1S/C14H8N4O2/c19-17-11-7-3-1-5-9(11)15-13-14(17)16-10-6-2-4-8-12(10)18(13)20/h1-8H |
InChI Key |
PHCFIOQFCPXDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=NC4=CC=CC=C4[N+]3=O)N2[O-] |
Origin of Product |
United States |
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